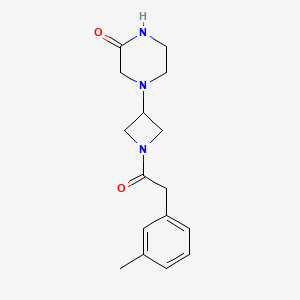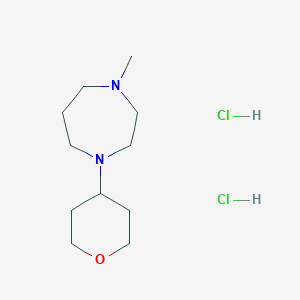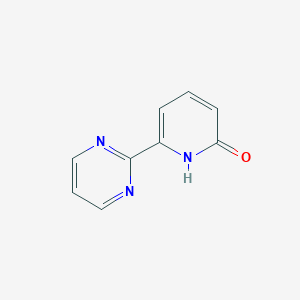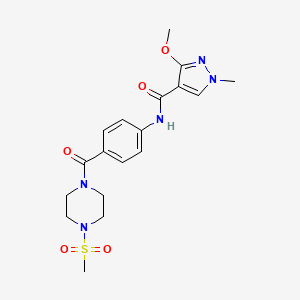
4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one" is a structurally complex molecule that is part of a broader class of compounds known as azetidin-2-ones or beta-lactams. These compounds are of significant interest due to their biological activities and potential therapeutic applications. The azetidin-2-one core is a feature in many pharmacologically active compounds, and when combined with a piperazine moiety, it can exhibit a range of biological activities, including anti-cancer properties .
Synthesis Analysis
The asymmetric synthesis of azetidin-2-ones, such as the one , has been explored in the literature. A high-yielding method has been developed for the synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as precursors for various enantiomerically enriched bicyclic azetidin-2-ones. These include piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis involves the hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which is an efficient method for preparing 2-substituted piperazines .
Molecular Structure Analysis
The molecular structure of "this compound" includes a beta-lactam ring annulated with a piperazine ring. The presence of the m-tolyl group suggests potential steric and electronic effects that could influence the molecule's reactivity and interaction with biological targets. The beta-lactam core is a key structural motif in many antibiotic agents, and its interaction with enzymes involved in bacterial cell wall synthesis is well-documented. The piperazine ring is a versatile moiety that is known to interact with various receptors and enzymes, potentially enhancing the biological activity of the compound .
Chemical Reactions Analysis
The beta-lactam ring is known for its reactivity due to the strain in the four-membered ring and the presence of an amide bond. This reactivity can be harnessed in various chemical reactions, including ring-opening reactions that are often a key step in the mode of action of beta-lactam antibiotics. The piperazine ring can undergo nucleophilic substitution reactions, which can be utilized to modify the structure and potentially alter the pharmacological properties of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by the functional groups present. The beta-lactam and piperazine rings may confer a degree of polarity to the molecule, affecting its solubility in various solvents. The presence of aromatic and acetyl groups can also influence the compound's lipophilicity, which is an important factor in drug absorption and distribution .
Applications De Recherche Scientifique
Asymmetric Synthesis and Transformation
- Chiral piperazine and 1,4-diazepane annulated β-lactams, prepared from azetidin-2-ones, were transformed into novel methyl alkoxypiperazines and diazepanes, indicating potential routes for the synthesis of structurally complex derivatives for biological evaluation (Dekeukeleire et al., 2012).
Antibacterial Efficacy
- Novel sulphur-containing derivatives synthesized from piperazine showed antibacterial activities, highlighting the potential of piperazine derivatives in developing new antibacterial agents (Patel & Mistry, 2004).
Herbicidal Activity and Plant Growth Regulation
- Piperazine derivatives evaluated as potential herbicides and plant growth regulators demonstrated significant activity, suggesting applications in agriculture and plant science (Stoilkova et al., 2014).
Synthesis of Piperazine Derivatives
- The synthesis and pharmacological evaluation of piperazine derivatives, including their anti-inflammatory and antiemetic properties, indicate their potential utility in medicinal chemistry (Mattioda et al., 1975).
Anticancer Activities
- A study on piperazine clubbed with 2-azetidinone derivatives showed suppression of proliferation and induction of apoptosis in human cervical cancer HeLa cells, emphasizing the potential of such compounds in cancer therapy (Khanam et al., 2018).
Orientations Futures
The future directions for research on “4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one” and similar compounds could involve further exploration of their biological and pharmacological activity, as well as their therapeutic properties . This could lead to the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
The compound contains an azetidin-2-one moiety, which is a core structure in many biologically active compounds, including life-saving penicillin and cephalosporin antibiotics . The compound also contains an indole moiety, which is found in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it might affect. Derivatives of azetidin-2-one and indole have been found to exhibit diversified biological and pharmacological activity .
Result of Action
Compounds containing azetidin-2-one and indole moieties have been found to exhibit a variety of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Propriétés
IUPAC Name |
4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKMLRNRCEOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)


![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)




